molecular formula C24H23N3O4S B14994941 ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate

ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate

Cat. No.: B14994941
M. Wt: 449.5 g/mol
InChI Key: ZQIRNNFWNMFTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further cyclization and functionalization to form the desired compound. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form different heterocyclic structures.

Scientific Research Applications

Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 3-[9-cyano-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]benzoate

InChI

InChI=1S/C24H23N3O4S/c1-3-31-24(29)17-5-4-6-18(11-17)26-14-27-22(28)12-20(21(13-25)23(27)32-15-26)16-7-9-19(30-2)10-8-16/h4-11,20H,3,12,14-15H2,1-2H3

InChI Key

ZQIRNNFWNMFTKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.